N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide
Description
This compound features a cyclohepta[b]thiophene core fused with a benzo[d]thiazole-2-carboxamide group.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-20-16(23)15-11-7-3-2-4-9-13(11)25-18(15)22-17(24)19-21-12-8-5-6-10-14(12)26-19/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXDZTXXYXWITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antitumor and antimicrobial effects, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines elements of thiazole and cycloheptathiophene, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 290.38 g/mol. Understanding the structure is crucial for elucidating its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant antitumor properties. For instance:
- In Vitro Studies : The compound demonstrated high efficacy in inhibiting cell proliferation across various cancer cell lines. In particular, it showed lower IC50 values in 2D assays compared to 3D models, suggesting a strong potential for use in therapeutic applications against tumors (IC50 values were reported as low as 6.26 ± 0.33 μM) .
- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. The binding affinity to DNA has been investigated, revealing that it interacts predominantly with the minor groove of AT-DNA, which is crucial for its anticancer effects .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Testing Against Bacteria : In studies using broth microdilution methods following CLSI guidelines, the compound was tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. It showed significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
- Eukaryotic Model Testing : The efficacy was also evaluated using Saccharomyces cerevisiae, indicating that the compound could be effective in eukaryotic systems as well .
Case Studies and Experimental Findings
A series of experiments have been conducted to assess the biological activity of similar compounds within the same structural family:
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 6.26 ± 0.33 | |
| Compound B | Antimicrobial (E. coli) | 12.5 | |
| Compound C | Antimicrobial (S. aureus) | 10.0 |
These findings highlight the potential therapeutic applications of compounds related to this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Cyclohepta[b]thiophene Derivatives
Compound 14 (N-Cyclohexyl-2-(2-hydroxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) :
- Substituents: Cyclohexyl and hydroxybenzamido groups.
- Synthesis: 16% yield via Method D ().
- Bioactivity: Targets influenza polymerase subunits, with moderate activity attributed to the hydroxybenzamido group’s hydrogen-bonding capacity .
- Key Difference : The benzo[d]thiazole group in the target compound may enhance π-π interactions compared to Compound 14’s simpler aromatic substituents.
- N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide (4a): Substituents: Cyano and acetamide groups. Synthesis: Prepared via nitrile hydrolysis and amidation (). Key Difference: The cyano group’s electron-withdrawing nature reduces solubility compared to the target’s methylcarbamoyl group, which offers better hydrophilicity and metabolic stability .
Carboxamide Group Variations
- 2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (4298-91-3): Substituents: Benzoylamino and dimethylcarbamoyl groups.
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (722466-66-2): Substituents: Cyano and nitrothiophene-carboxamide. Key Difference: The nitro group’s strong electron-withdrawing effect may increase reactivity but reduce metabolic stability, whereas the target’s benzo[d]thiazole-carboxamide provides a stable aromatic system .
Heterocyclic Replacements
Physicochemical and Bioactivity Profiling
Table 1: Structural and Functional Comparison
*LogP values estimated using fragment-based methods.
Key Insights:
- Solubility: The target compound’s methylcarbamoyl group likely improves aqueous solubility (LogP ~3.2) over analogs with non-polar substituents (e.g., benzoylamino in 4298-91-3, LogP 4.5).
- Bioactivity : Benzo[d]thiazole derivatives often exhibit antiviral or anticancer activity due to their ability to intercalate DNA or inhibit enzymes like polymerases .
- Structural Similarity : Computational analysis (e.g., Tanimoto index) suggests the target shares >70% similarity with Compound 14, implying overlapping modes of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
